molecular formula C18H19ClN2O4S B2968904 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-37-5

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2968904
CAS RN: 442650-37-5
M. Wt: 394.87
InChI Key: VPQWDBGASXKJTN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors like its melting point, boiling point, solubility, stability, and reactivity. These properties are determined by the compound’s molecular structure and the functional groups present .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated various methodologies for synthesizing heteroaromatic compounds, including pyrazoles, which are prepared from precursors like methyl phenyl sulfone. These methods are pivotal for producing pharmaceutically important heteroaromatics, offering a foundational approach for creating compounds with potential therapeutic applications (Yokoyama, Tsuji, & Imamoto, 1984). Additionally, the crystal structure of tetrazole derivatives provides insights into the molecular orientation and interaction within the cyclooxygenase-2 enzyme, facilitating the design of COX-2 inhibitors (Al-Hourani et al., 2015).

Pharmaceutical Applications

The annular tautomerism of NH-pyrazoles, as determined by X-ray crystallography and NMR spectroscopy, suggests their potential in developing pharmaceuticals by understanding the structural dynamics and tautomerism in drug design (Cornago et al., 2009). Moreover, the synthesis of isostructural thiazoles and their structural determination highlight the significance of structural analysis in drug discovery, aiding the development of compounds with enhanced therapeutic efficacy (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Anticancer Activities

Novel pyrazoles and pyrazolopyrimidines have been evaluated for their antimicrobial and anticancer activities, revealing that specific compounds exhibit higher activity compared to established drugs. This research underscores the therapeutic potential of pyrazole derivatives in treating various microbial infections and cancers (Hafez, El-Gazzar, & Al-Hussain, 2016). Furthermore, the antimicrobial evaluation of pyrazolopyrimidines incorporated with sulfonyl groups suggests that these compounds could serve as effective agents against bacterial and fungal pathogens, indicating their potential in antimicrobial therapy (Alsaedi, Farghaly, & Shaaban, 2019).

Antioxidant and Free-Radical Scavenging Activities

Research on substituted pyrazoles has revealed their antioxidant and free-radical scavenging activities, which are crucial for developing therapeutics aimed at mitigating oxidative stress-related diseases. These activities highlight the potential of pyrazole derivatives in creating antioxidant therapies (Hamada & Abdo, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties, as well as how it’s used or handled. It’s important to refer to Material Safety Data Sheets (MSDS) or similar resources for safety information on specific compounds .

properties

IUPAC Name

3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-24-17-9-8-12(10-18(17)25-2)15-11-16(21(20-15)26(3,22)23)13-6-4-5-7-14(13)19/h4-10,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWDBGASXKJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

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